4-bromo-1,2-oxazole-3-carboxylic acid

Catalog No.
S6438959
CAS No.
893638-53-4
M.F
C4H2BrNO3
M. Wt
192
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-1,2-oxazole-3-carboxylic acid

CAS Number

893638-53-4

Product Name

4-bromo-1,2-oxazole-3-carboxylic acid

Molecular Formula

C4H2BrNO3

Molecular Weight

192

4-bromo-1,2-oxazole-3-carboxylic acid is a heterocyclic compound characterized by its oxazole ring, which contains both nitrogen and oxygen atoms. The presence of a bromine atom at the 4-position and a carboxylic acid group at the 3-position contributes to its unique chemical properties and reactivity. This compound is of significant interest in medicinal and organic chemistry due to its potential applications in drug development and synthesis of complex organic molecules.

, including:

  • Oxidation: The compound can be oxidized to form different derivatives depending on the reagents and conditions used. For instance, it can be oxidized to yield 4-bromo-1,2-oxazole-3-aldehyde or other carboxylic acid derivatives.
  • Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group, potentially yielding alcohols or other functional groups.
  • Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

These reactions make 4-bromo-1,2-oxazole-3-carboxylic acid a versatile intermediate in organic synthesis.

Research indicates that 4-bromo-1,2-oxazole-3-carboxylic acid exhibits various biological activities. It has been studied for its potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug discovery . The compound's ability to interact with biological targets such as enzymes and receptors suggests that it may play a role in modulating specific biochemical pathways.

The synthesis of 4-bromo-1,2-oxazole-3-carboxylic acid typically involves several steps:

  • Starting Materials: Common precursors include 4-bromo-3-nitrotoluene and suitable reagents to facilitate cyclization into the oxazole ring.
  • Reaction Conditions: The synthesis often requires controlled conditions such as temperature and pressure, along with the use of catalysts to optimize yield and purity.
  • Purification: Post-synthesis purification techniques are crucial to isolate the desired compound from by-products, often involving crystallization or chromatography methods.

Industrial production may scale these laboratory methods while optimizing conditions for higher yields.

4-bromo-1,2-oxazole-3-carboxylic acid has several applications across various fields:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceuticals and biologically active compounds.
  • Agrochemicals: The compound is utilized in developing agrochemicals, contributing to agricultural productivity through pest control agents.
  • Materials Science: Its unique properties allow for applications in creating new materials with specific functionalities.

Studies on 4-bromo-1,2-oxazole-3-carboxylic acid have focused on its interactions with biological macromolecules. The compound may form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their functions. This interaction mechanism is crucial for understanding its biological activity and therapeutic potential .

Several compounds share structural similarities with 4-bromo-1,2-oxazole-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-bromo-1,2-oxazole-3-methanolContains a methanol group instead of carboxylic acidDifferent reactivity due to alcohol functional group
5-(4-bromo-2-methoxyphenyl)isoxazole-3-carboxylic acidIsoxazole structure with methoxy substitutionDistinct biological activity owing to isomeric nature
2-bromooxazole-4-carboxylic acidBromine at a different position on the oxazole ringVariations in reactivity due to positional changes

Uniqueness

The uniqueness of 4-bromo-1,2-oxazole-3-carboxylic acid lies in its combination of a bromine atom and a carboxylic acid group within the oxazole framework. This specific arrangement confers distinct chemical reactivity and potential biological activity compared to similar compounds. Its ability to participate in various

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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